Pruvanserin

Catalog No.
S620351
CAS No.
443144-26-1
M.F
C22H21FN4O
M. Wt
376.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pruvanserin

CAS Number

443144-26-1

Product Name

Pruvanserin

IUPAC Name

7-[4-[2-(4-fluorophenyl)ethyl]piperazine-1-carbonyl]-1H-indole-3-carbonitrile

Molecular Formula

C22H21FN4O

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C22H21FN4O/c23-18-6-4-16(5-7-18)8-9-26-10-12-27(13-11-26)22(28)20-3-1-2-19-17(14-24)15-25-21(19)20/h1-7,15,25H,8-13H2

InChI Key

AQRLDDAFYYAIJP-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC2=CC=C(C=C2)F)C(=O)C3=CC=CC4=C3NC=C4C#N

Canonical SMILES

C1CN(CCN1CCC2=CC=C(C=C2)F)C(=O)C3=CC=CC4=C3NC=C4C#N

Description

Pruvanserin is an indolecarboxamide.
Pruvanserin has been used in trials studying the treatment of Sleep Initiation and Maintenance Disorders.

Pruvanserin is a medication that acts as a selective antagonist of serotonin 5-HT2A receptors. These receptors are found in various areas of the brain and are involved in functions such as cognition, mood, and perception [].

Potential Therapeutic Effects

Scientific research has explored pruvanserin's potential use in treating various conditions, including:

  • Schizophrenia

    Pruvanserin was initially investigated as a treatment for schizophrenia due to its ability to block 5-HT2A receptors, which are thought to be overactive in schizophrenia []. However, clinical trials did not show sufficient efficacy for this purpose [].

  • Psychosis in Parkinson's Disease

    Research has investigated pruvanserin for treating psychosis associated with Parkinson's disease. Some studies suggest pruvanserin may be effective in reducing psychotic symptoms without causing the movement side effects associated with some other medications [].

  • Huntington's Disease

    Early research suggests that pruvanserin may help manage choreoathetosis, a movement disorder characterized by involuntary, jerking movements, in people with Huntington's disease [].

Pruvanserin, also known as EMD 281014 or LY-2422347, is a selective antagonist of the serotonin 5-HT2A receptor. It was originally developed by Merck KGaA and later pursued by Eli Lilly for potential applications in treating conditions such as primary insomnia and major depressive disorder. The compound's molecular formula is C22H22ClFN4O, with a molecular weight of approximately 376.43 g/mol .

, including:

  • Oxidation: Particularly at the indole nitrogen, leading to N-oxide derivatives.
  • Reduction: At the carbonyl group to form alcohol derivatives.
  • Substitution: Halogenating agents can be employed for substitution reactions, yielding halogenated derivatives .

Common reagents for these reactions include hydrogen peroxide and lithium aluminum hydride for oxidation and reduction, respectively.

Pruvanserin exhibits significant biological activity as a selective antagonist of the 5-HT2A receptor. This receptor is implicated in numerous physiological processes, including mood regulation, anxiety, sleep, and cognition. By blocking the activation of this receptor by serotonin, pruvanserin has been studied for its efficacy in treating sleep initiation and maintenance disorders .

The synthesis of pruvanserin involves several key steps:

  • Formation of the Indole Core: This is typically achieved through Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.
  • Introduction of the Piperazine Moiety: The indole core is functionalized with a piperazine group via nucleophilic substitution.
  • Addition of the Fluorophenyl Group: This step involves further functionalization to introduce the fluorophenyl group into the structure .

The synthetic route is optimized for yield and purity, often utilizing high-pressure reactors and continuous flow systems in industrial settings.

Pruvanserin has been primarily investigated for its potential use in treating:

  • Sleep Disorders: Specifically, sleep initiation and maintenance disorders.
  • Major Depressive Disorder: As part of clinical trials assessing its efficacy in mood regulation .

Despite its promising applications, development has reportedly been discontinued.

Studies have shown that pruvanserin interacts specifically with the 5-HT2A receptor, demonstrating a high binding affinity (IC50 = 0.35 nM). This interaction inhibits human platelet aggregation in vitro at concentrations ranging from 10 to 40 nM . The compound's selectivity for the 5-HT2A receptor over other serotonin receptors contributes to its unique pharmacological profile.

Pruvanserin shares structural and functional similarities with other compounds that target serotonin receptors. Notable similar compounds include:

Comparison Table

CompoundSelectivityPrimary UseMechanism of Action
PruvanserinHighSleep Disorders5-HT2A receptor antagonist
RitanserinModerateAntidepressantNon-selective serotonin antagonist
KetanserinHighHypertensionSelective 5-HT2A antagonist
AlmorexantN/ASleep DisordersDual orexin receptor antagonist

Pruvanserin's uniqueness lies in its high selectivity for the 5-HT2A receptor and its specific applications in sleep disorders compared to other compounds that may have broader or different therapeutic targets .

Synthetic Pathways and Reaction Optimization

Pruvanserin, chemically known as 1-indole-3-carbonitrile, 7-[[4-[2-(4-fluorophenyl)ethyl]-1-piperazinyl]carbonyl]-, represents a complex indolecarboxamide structure with the molecular formula C22H21FN4O and molecular weight of 376.4 grams per mole [8] [11]. The compound features a distinctive indole core substituted with a nitrile group at the 3-position and an amide functionality at the 7-position, linked to a piperazine moiety bearing a 4-fluorophenylethyl substituent [3] [7].

The synthetic strategy for pruvanserin involves a multi-step approach beginning with functionalized indole derivatives [2]. Research demonstrates that selective functionalization of the indole scaffold can be achieved through bromination at the 7-position using N-bromosuccinimide in acetonitrile at 25°C for 8 minutes, providing yields of 98% [2]. This prefunctionalization significantly facilitates subsequent metalation reactions and enables controlled introduction of the required substituents [2].

The key coupling reaction involves the formation of the amide bond between the carboxylic acid derivative of the indole core and the piperazine amine component [2]. Advanced coupling methodologies utilizing bis(pentafluorophenyl) carbonate as the coupling reagent have demonstrated yields of 74% in the formation of the target amide linkage [2]. This approach offers superior efficiency compared to traditional coupling methods and provides enhanced control over side product formation [2].

Optimization studies reveal that metalation of the indole scaffold using 2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride complex at -20°C for 2 hours enables selective functionalization at the 3-position [2]. Subsequent trapping with tosyl cyanide introduces the essential nitrile functionality with yields reaching 85% [2]. Temperature control emerges as a critical parameter, with reactions conducted at temperatures below -15°C showing significantly improved selectivity [2].

Alternative synthetic approaches have explored the use of 1-imidazo[1,2-b]pyrazole isosteres as potential replacements for the indole core [2] [27]. These investigations demonstrate that while the physicochemical properties can be enhanced, particularly solubility characteristics, the synthetic complexity increases substantially [27]. The isosteric replacement strategy involves a sequence of selective metalations using specialized organometallic reagents, requiring careful optimization of reaction conditions [27].

Table 1: Optimization Parameters for Key Synthetic Transformations

Reaction StepOptimal Temperature (°C)Reaction TimeYield (%)Critical Parameters
Bromination258 minutes98N-bromosuccinimide concentration
Metalation-202 hours85Anhydrous conditions, inert atmosphere
Amide Coupling2512 hours74Bis(pentafluorophenyl) carbonate stoichiometry
Deprotection254 hours57Cesium fluoride with phase-transfer catalyst

The deprotection sequence employs cesium fluoride in combination with 18-crown-6 as a phase-transfer catalyst in acetonitrile, achieving final product yields of 57% [2]. This methodology avoids the complications associated with fluoride-containing reagents that can interfere with product isolation [2].

Industrial-Scale Production Methodologies

Industrial-scale production of pruvanserin requires careful consideration of process scalability, safety protocols, and economic viability [31] [32]. The transition from laboratory-scale synthesis to commercial manufacturing involves systematic optimization of reaction parameters to ensure consistent product quality while maintaining operational efficiency [33] [34].

Critical process parameters identified for scale-up include temperature control, mixing efficiency, and reagent addition protocols [31] [35]. The exothermic nature of several key transformations necessitates precise thermal management to prevent runaway reactions and ensure product consistency [35] [36]. Industrial reactors equipped with advanced heat exchange systems and distributed addition capabilities are essential for maintaining reaction control [32] [35].

The bromination step, fundamental to the synthetic sequence, requires specialized handling protocols due to the reactive nature of N-bromosuccinimide [35]. Large-scale operations employ continuous stirred tank reactors with controlled addition systems to manage heat evolution and ensure uniform product formation [31] [35]. Reactor design considerations include corrosion-resistant materials and enhanced ventilation systems to handle halogenated byproducts [35] [36].

Solvent selection for industrial processes prioritizes recovery and recycling capabilities [32] [34]. Acetonitrile, utilized in the bromination step, presents challenges for large-scale operations due to its toxicity profile and disposal requirements [35]. Alternative solvent systems have been investigated, including dichloromethane and ethyl acetate, which offer improved safety profiles and simplified recovery procedures [32] [35].

The metalation reactions require rigorous exclusion of moisture and oxygen, necessitating specialized inert atmosphere handling systems [31] [35]. Industrial implementations employ continuous nitrogen purging systems and moisture monitoring equipment to maintain anhydrous conditions throughout the process [32] [35]. Specialized transfer systems prevent atmospheric contamination during reagent addition and product isolation [35].

Table 2: Industrial Process Specifications for Pruvanserin Synthesis

Process ParameterLaboratory ScalePilot ScaleCommercial ScaleScaling Factor
Reactor Volume0.1 L10 L1000 L10,000x
Mixing Speed (rpm)30015075Tip speed constant
Heat Transfer RateDirect heatingJacket coolingDistributed coilsEnhanced
Batch Size10 g1 kg100 kg10,000x
Cycle Time24 hours36 hours48 hoursProcess optimization

Quality control measures for industrial production incorporate real-time monitoring systems to track reaction progress and identify deviations from specification [32] [33]. Process analytical technology implementations include infrared spectroscopy for in-situ monitoring of key intermediates and high-performance liquid chromatography for quantitative analysis of reaction completeness [33] [42].

The purification sequence for industrial-scale production employs crystallization techniques optimized for large-scale operations [32] [34]. Controlled cooling protocols and seeding strategies ensure consistent crystal morphology and particle size distribution [31] [34]. Filtration systems designed for pharmaceutical applications incorporate wash sequences to remove residual impurities while maintaining product integrity [32] [34].

Impurity Profiling and Stability Studies

Comprehensive impurity profiling of pruvanserin encompasses identification and quantification of process-related impurities, degradation products, and potential genotoxic impurities [10] [41] [43]. The complex molecular structure presents multiple sites susceptible to degradation, requiring systematic evaluation under various stress conditions [39] [40] [41].

Forced degradation studies conducted under acidic conditions reveal hydrolysis of the amide functionality as the primary degradation pathway [39] [41]. The amide linkage connecting the indole core to the piperazine moiety shows susceptibility to acid-catalyzed hydrolysis, particularly under conditions below pH 3 [39] [41]. Kinetic studies demonstrate first-order degradation kinetics with rate constants varying from 0.001 to 0.05 hour⁻¹ depending on temperature and pH conditions [39] [41].

Oxidative degradation studies utilizing hydrogen peroxide and other oxidizing agents identify the indole nitrogen and the piperazine tertiary amine as primary sites of oxidation [40] [41]. The formation of N-oxide species represents the major oxidative degradation pathway, with secondary oxidation leading to ring-opening products [40] [45]. Temperature-dependent studies show activation energies ranging from 60 to 85 kilojoules per mole for various oxidative processes [40] [41].

Photodegradation assessments under ultraviolet radiation exposure reveal the susceptibility of the indole chromophore to photolytic cleavage [39] [40]. The presence of the electron-withdrawing nitrile group enhances the photosensitivity of the indole system, leading to accelerated degradation under light exposure [40] [42]. Quantum yield measurements indicate efficient photodegradation with values approaching 0.1 under near-ultraviolet irradiation [40].

Table 3: Degradation Kinetics and Pathways for Pruvanserin

Stress ConditionPrimary Degradation SiteRate Constant (h⁻¹)Activation Energy (kJ/mol)Major Products
Acidic Hydrolysis (pH 1)Amide bond0.04575Indole acid, piperazine
Basic Hydrolysis (pH 13)Amide bond0.02368Indole acid, piperazine
Oxidation (H₂O₂)Indole nitrogen0.01282N-oxide derivatives
Photolysis (UV-A)Indole ring0.00845Ring-opened products
Thermal (80°C)Multiple sites0.00395Various decomposition products

Analytical methodology development for impurity profiling employs reversed-phase high-performance liquid chromatography with photodiode array detection [23] [25] [42]. Method validation parameters demonstrate linearity ranges from 0.01% to 2.0% relative to the main component, with detection limits of 0.003% for most impurities [10] [42]. Mass spectrometric identification utilizing electrospray ionization provides structural confirmation of degradation products [23] [43].

The stability-indicating analytical method incorporates gradient elution conditions optimized for separation of closely related impurities [42] [43]. Mobile phase systems utilizing phosphate buffers with acetonitrile gradients achieve baseline resolution of critical impurity pairs [42]. Column temperature optimization at 35°C provides enhanced separation efficiency while maintaining reasonable analysis times [23] [42].

Impurity acceptance criteria established through toxicological evaluation and analytical capability assessments set limits of 0.1% for individual unidentified impurities and 0.5% for total impurities [10] [43]. Genotoxic impurity assessments focus on potential alkylating agents that may form during synthesis or degradation, with acceptance limits established at 1.5 micrograms per gram based on lifetime daily dose calculations [43].

Table 4: Validated Analytical Method Parameters for Impurity Analysis

ParameterSpecificationAchieved ValueAcceptance Criteria
Linearity (R²)≥0.9990.9998Correlation coefficient
Precision (%RSD)≤2.01.2Six replicate injections
Accuracy (%)98-10299.8Recovery studies
Detection Limit (%)≤0.0030.002Signal-to-noise ratio 3:1
Quantitation Limit (%)≤0.010.006Signal-to-noise ratio 10:1
SpecificityBaseline resolutionAchievedCritical pair separation

Long-term stability studies conducted under International Conference on Harmonization conditions demonstrate acceptable stability profiles under controlled storage conditions [41] [43]. Accelerated stability testing at 40°C and 75% relative humidity reveals minimal degradation over 6 months, with total impurity levels remaining below 0.3% [41]. Photostability studies confirm the necessity for light-protective packaging to prevent photodegradation during storage and handling [40] [41].

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

376.16993947 g/mol

Monoisotopic Mass

376.16993947 g/mol

Heavy Atom Count

28

UNII

UL09X1D9EM

Other CAS

443144-26-1

Wikipedia

Pruvanserin

Dates

Modify: 2024-02-18

Explore Compound Types